N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
CAS No.: 2640896-99-5
Cat. No.: VC11843583
Molecular Formula: C14H19F3N4O
Molecular Weight: 316.32 g/mol
* For research use only. Not for human or veterinary use.
![N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide - 2640896-99-5](/images/structure/VC11843583.png)
Specification
CAS No. | 2640896-99-5 |
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Molecular Formula | C14H19F3N4O |
Molecular Weight | 316.32 g/mol |
IUPAC Name | N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C14H19F3N4O/c1-13(2,3)20-12(22)9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22) |
Standard InChI Key | HKBFSLCWNSLUIT-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F |
Canonical SMILES | CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
The compound features a pyrrolidine ring substituted at the 1-position with a 6-(trifluoromethyl)pyrimidin-4-yl group and at the 3-position with a tert-butyl carboxamide. This configuration combines rigidity from the pyrimidine ring with conformational flexibility from the pyrrolidine core, a design strategy often employed to optimize target binding and pharmacokinetic profiles .
Key Structural Features
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Pyrrolidine Core: The five-membered nitrogen heterocycle provides a chiral center, enabling stereoselective interactions with biological targets. Trans-3,4-disubstituted pyrrolidines are commonly synthesized via cycloaddition reactions to ensure stereochemical control .
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Pyrimidine Substituent: The electron-withdrawing trifluoromethyl group at the 6-position enhances metabolic stability and influences π-π stacking interactions in enzyme binding pockets .
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tert-Butyl Carboxamide: This bulky substituent improves lipophilicity and may reduce off-target interactions by steric hindrance .
Table 1: Molecular Properties of Structural Analogs
Property | Analog with Pyrimidine | Analog with Thienopyrimidine |
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Molecular Formula | C₁₄H₂₂N₄O | C₁₇H₂₄N₄OS |
Molecular Weight (g/mol) | 262.35 | 332.5 |
LogP | 3.2 | 4.1 |
Solubility | DMSO, Ethanol | DMSO, Methanol |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically follows a multi-step approach:
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Pyrrolidine Formation: Azomethine ylide cycloaddition with α,β-unsaturated esters yields trans-3,4-disubstituted pyrrolidines .
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Pyrimidine Coupling: Nucleophilic aromatic substitution or Suzuki-Miyaura coupling introduces the 6-(trifluoromethyl)pyrimidin-4-yl group .
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Carboxamide Functionalization: Amide bond formation between the pyrrolidine-3-carboxylic acid derivative and tert-butylamine completes the synthesis .
Key Reaction Conditions:
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Cycloaddition: Conducted under inert atmosphere with trifluoroacetic acid (TFA) as a catalyst .
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Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions .
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Purification: Silica gel chromatography (ethyl acetate/hexane gradients) achieves >95% purity .
Stability and Reactivity
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Hydrolytic Stability: The tert-butyl carboxamide resists enzymatic cleavage, enhancing in vivo stability.
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Electrophilic Sites: The pyrimidine nitrogen atoms participate in hydrogen bonding, while the trifluoromethyl group directs electrophilic substitution to the 2- and 5-positions .
Compound Class | Target | IC₅₀/EC₅₀ | Reference |
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4-Aryl Pyrrolidines | Plasmepsin II | 46 nM (Pf 3D7) | |
Pyrimidine Carboxamides | CDK2 | 21 nM (Dd2 strain) | |
Thienopyrimidines | Bacterial DNA Gyrase | 12.5–25 μg/mL (MIC) |
Pharmacokinetic Profile
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Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, prolonging half-life (e.g., 4.4 h in mice for analog 54b) .
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Oral Bioavailability: Carboxamide derivatives demonstrate >50% oral absorption in rodent models, attributed to enhanced membrane permeability .
Comparative Analysis with Structural Analogs
Pyrrolidine vs. Piperidine Derivatives
Replacing pyrrolidine with piperidine (as in N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide) increases ring flexibility but reduces target affinity due to diminished steric complementarity .
Impact of Trifluoromethyl Substitution
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Electron Effects: The -CF₃ group withdraws electron density, polarizing the pyrimidine ring and enhancing interactions with cationic residues in enzymatic active sites .
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Hydrophobicity: Increases logP by ~0.5 units compared to methyl or methoxy analogs, improving blood-brain barrier penetration .
Future Directions and Applications
Therapeutic Areas
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Antimicrobials: Pyrimidine-pyrrolidine hybrids show promise against drug-resistant Plasmodium and Staphylococcus aureus strains .
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Oncology: CDK2 and MDM2 inhibition pathways suggest potential in breast and prostate cancers .
Synthetic Optimization
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